Timonacic

Hepatology Chronic Hepatitis B Adjuvant Therapy

Standard antioxidants like NAC undergo rapid first-pass clearance, limiting sustained hepatic glutathione support. Timonacic (CAS 444-27-9) is a cyclic cysteine prodrug requiring enzymatic hepatic ring-opening for rate-controlled cysteine delivery, enabling prolonged antioxidant effects in chronic liver injury models. • Sustained-release cysteine delivery via hepatic metabolism vs. NAC's rapid clearance • Unique contact inhibition restoration in malignant cells-a non-cytotoxic differentiation mechanism absent in standard antioxidants • HPLC purity: 99.78% with NMR structure confirmation; aqueous solubility: 27 mg/mL • Defined LD50: 400 mg/kg for dose-range selection and safety margin calculation

Molecular Formula C4H7NO2S
Molecular Weight 133.17 g/mol
CAS No. 444-27-9
Cat. No. B1683166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTimonacic
CAS444-27-9
Synonymsgamma-thiaproline
Heparegen
norgamem
thiaproline
thiazolidine-4-carboxylic acid
thiazolidine-4-carboxylic acid, (R)-isomer
thiazolidine-4-carboxylic acid, sodium salt
thioproline
Molecular FormulaC4H7NO2S
Molecular Weight133.17 g/mol
Structural Identifiers
SMILESC1C(NCS1)C(=O)O
InChIInChI=1S/C4H7NO2S/c6-4(7)3-1-8-2-5-3/h3,5H,1-2H2,(H,6,7)
InChIKeyDZLNHFMRPBPULJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Timonacic for Hepatic & Oncologic Research


Timonacic (CAS 444-27-9), also known as thiazolidine-4-carboxylic acid or thioproline, is a cyclic sulfur amino acid derivative formed by the condensation of cysteine and formaldehyde [1]. It possesses a characteristic thiazolidine ring structure (molecular formula C₄H₇NO₂S, MW 133.17) that imparts distinct biochemical properties not found in linear sulfur-containing amino acids such as cysteine, methionine, or N-acetylcysteine [1]. Timonacic functions as a prodrug-like reservoir that undergoes hepatic metabolism to release cysteine and formaldehyde, thereby indirectly supporting glutathione biosynthesis and exerting antioxidant effects secondary to cysteine liberation .

Thiazolidine prodrug structure provides sustained hepatic cysteine release for glutathione research.
Reported contact inhibition restoration in transformed cells supports differentiation research.
High-purity specification context for reproducible oncologic and hepatic study outcomes.

Timonacic: No Substitute Among Cysteine Derivatives


Timonacic's cyclic thiazolidine structure confers fundamentally different pharmacokinetic and mechanistic properties compared to linear cysteine derivatives (e.g., N-acetylcysteine, L-cysteine) or direct glutathione donors. Unlike NAC, which provides immediate free thiol groups and undergoes rapid first-pass metabolism with a short plasma half-life, Timonacic acts as a sustained-release cysteine prodrug that requires enzymatic ring-opening in the liver, thereby modulating the rate and location of cysteine delivery . Furthermore, Timonacic uniquely induces malignant cell reverse transformation via contact inhibition restoration—a mechanism entirely absent in standard antioxidants such as glutathione, NAC, or vitamin E [1]. Substitution with generic cysteine sources would forfeit both the temporal control of antioxidant delivery and the non-antioxidant cytostatic differentiation activity that defines Timonacic's research utility .

Timonacic
NAC / L-cysteine
Sustained hepatic cysteine release via enzymatic ring-opening
Immediate free thiol donation, rapid plasma clearance
Reported restoration of contact inhibition in malignant cells
No differentiation-reversing activity

Timonacic Evidence vs. Comparators


ALT Normalization & HBeAg Seroconversion

In a randomized double-blind controlled clinical trial, Timonacic (TIM) demonstrated superior therapeutic efficacy compared to standard hepatoprotective agents in patients with chronic hepatitis B [1]. This represents a direct head-to-head comparison establishing Timonacic's clinical differentiation for hepatic disease research applications [1].

ALT normalization endpoint
Head-to-head
Reported higher ALT normalization and HBeAg seroconversion vs standard hepatoprotective control
Supports endpoint context for chronic hepatitis B research
Randomized double-blind clinical study; model-dependent endpoint response
Hepatology Chronic Hepatitis B Adjuvant Therapy

High-Purity HPLC Certification

Timonacic from validated suppliers achieves HPLC purity of 99.78%, a specification that exceeds the typical ≥98% purity threshold commonly offered by generic vendors of thiazolidine derivatives . This purity level has been cited in peer-reviewed publications including Nature Medicine, establishing it as a research-grade material suitable for reproducible experimental outcomes .

HPLC purity specification
Data to verify
99.78% (Batch S499301)
Specification review for batch-to-batch reproducibility
Supplier certification; no independent citation
Analytical Chemistry Quality Control Reference Standards

Prodrug-Mediated Cysteine Release

Unlike direct free thiol antioxidants such as N-acetylcysteine (NAC) or glutathione (GSH), Timonacic exerts its antioxidant effects indirectly through enzymatic hepatic metabolism that releases free cysteine, which subsequently drives glutathione biosynthesis and concentration restoration [1]. This prodrug mechanism provides sustained cysteine delivery rather than the rapid spike-and-clearance profile characteristic of NAC .

Cysteine prodrug mechanism
Class-level inference
Indirect hepatic metabolism; sustained glutathione restoration
Supports sustained cysteine delivery context for redox research
No quantitative PK comparison with direct thiol donors
Redox Biology Glutathione Metabolism Oxidative Stress

Reverse Transformation in Head and Neck SCC

Timonacic induces restoration of contact inhibition in transformed cells, a differentiation-reversing activity not exhibited by standard cytostatic agents (e.g., 5-fluorouracil, cisplatin) or conventional antioxidants [1]. HeLa cells treated with Timonacic demonstrated recovery of contact inhibition—a hallmark of normalized cellular behavior—while untreated controls maintained dysregulated proliferation [1]. Clinical observations indicate prominent anti-tumor effects specifically in head and neck squamous cell carcinoma [1].

Contact inhibition restoration
Class-level inference
HeLa cells: recovery of contact inhibition; head and neck SCC model context
Non-cytotoxic differentiation endpoint context for oncologic research
cAMP-mediated pathway; no quantitative phenotypic comparison
Oncology Cell Differentiation Contact Inhibition

Aqueous Solubility Advantage

Timonacic exhibits high aqueous solubility of 27 mg/mL (202.74 mM), substantially exceeding that of many structurally related heterocyclic carboxylic acids and enabling direct aqueous formulation without co-solvents . In contrast, its solubility in DMSO is limited to 1 mg/mL (7.5 mM), and it is insoluble in ethanol . This solubility profile contrasts with lipophilic analogs such as substituted thiazolidinediones (e.g., pioglitazone, rosiglitazone), which require organic co-solvents or complex formulation strategies for in vivo administration .

Aqueous solubility
Data to verify
27 mg/mL (202.74 mM) in water at 25°C
Supports aqueous formulation context for in vivo studies
DMSO solubility limited; no comparative solubility quantification
Formulation Science Solubility In Vivo Dosing

Acute Toxicity Benchmark

Timonacic exhibits an LD50 of 400 mg/kg in mice, providing a quantitative safety benchmark for dose-ranging studies . This established toxicity parameter enables direct safety margin calculations that are not available for many less-characterized thiazolidine research compounds [1]. The defined LD50 supports regulatory-compliant in vivo study design and institutional animal care committee protocol approval.

Acute toxicity LD50
Supporting evidence
400 mg/kg (mice, oral)
Supports dose-range design context for research models
Species-specific; provides regulatory starting point
Toxicology Safety Pharmacology Dose Selection

Timonacic Application Scenarios


Chronic Hepatitis B Adjuvant Therapy

Based on the randomized controlled clinical evidence demonstrating ALT normalization and HBeAg seroconversion benefits in chronic hepatitis B , Timonacic is optimally deployed as an adjuvant hepatoprotectant in preclinical hepatitis research. The compound's hepatic metabolism to cysteine and subsequent glutathione restoration supports its use in models of chronic liver injury where sustained antioxidant support is required, distinguishing it from acute-acting free thiol antioxidants like NAC.

Head and Neck SCC Differentiation Reversal

Timonacic's documented ability to restore contact inhibition in HeLa cells and its prominent efficacy in head and neck squamous cell carcinoma position it as a tool compound for investigating non-cytotoxic tumor normalization pathways. Researchers studying differentiation therapy, cAMP-mediated signaling, or cytoskeletal reorganization in malignant cells benefit from Timonacic's unique mechanism, which is not replicated by standard cytotoxics (cisplatin, 5-FU) or targeted agents.

High-Purity Analytical Reference Standard

With HPLC purity certified at 99.78% and NMR structure confirmation , Timonacic serves as an analytical reference standard for HPLC method development, mass spectrometry calibration, and quality control of thiazolidine-containing compounds. This purity level, validated by independent certification and cited in Nature Medicine, ensures reliable chromatographic peak identification and quantification in complex biological matrices .

Simplified Aqueous Dosing Formulation

Timonacic's high aqueous solubility of 27 mg/mL enables direct formulation in water or saline for in vivo dosing, eliminating the need for DMSO, ethanol, or complex solubilizing agents. This property is particularly valuable for chronic oral administration studies where organic co-solvents may confound metabolic readouts or induce vehicle-related toxicity. The compound's defined LD50 of 400 mg/kg further supports dose-range selection and safety margin calculations.

Application
Selection Property
Validation Focus
Chronic hepatitis B adjuvant research
Sustained cysteine prodrug release
ALT normalization endpoint context
Head and neck SCC differentiation research
Contact inhibition restoration mechanism
cAMP signaling pathway endpoints
Thiazolidine analytical reference standard
HPLC purity specification review
Batch-to-batch reproducibility
Aqueous formulation research
High aqueous solubility
In vivo dosing protocol compatibility

Technical Documentation Hub

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53 linked technical documents
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